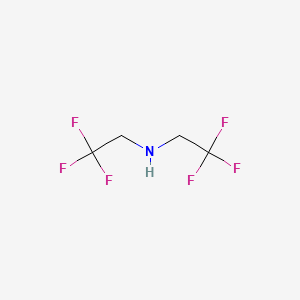

Bis(2,2,2-trifluoroethyl)amine

CAS No.: 407-01-2

Cat. No.: VC2312171

Molecular Formula: C4H5F6N

Molecular Weight: 181.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 407-01-2 |

|---|---|

| Molecular Formula | C4H5F6N |

| Molecular Weight | 181.08 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine |

| Standard InChI | InChI=1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2 |

| Standard InChI Key | GTJGHXLFPMOKCE-UHFFFAOYSA-N |

| SMILES | C(C(F)(F)F)NCC(F)(F)F |

| Canonical SMILES | C(C(F)(F)F)NCC(F)(F)F |

Introduction

Physical and Chemical Properties

Bis(2,2,2-trifluoroethyl)amine possesses distinctive physical and chemical properties that make it useful for various applications. The compound's properties are summarized in Table 1 below:

Applications and Research

Bis(2,2,2-trifluoroethyl)amine has found applications primarily in organic synthesis and as a precursor for various fluorinated compounds. Due to its unique electronic properties resulting from the fluorine substituents, it serves several specialized functions in chemical research.

Synthetic Chemistry Applications

In organic synthesis, bis(2,2,2-trifluoroethyl)amine is utilized in various reactions, particularly as a nucleophile in substitution reactions. The reduced basicity of the nitrogen, caused by the electron-withdrawing trifluoromethyl groups, creates unique reactivity patterns that can be exploited in selective transformations .

The compound has been employed in conjugate addition reactions. Research indicates that amines, including fluorinated amines like bis(2,2,2-trifluoroethyl)amine, can participate in conjugate additions to bis(2,2,2-trifluoroethyl) phosphonoalkynes to produce enamine vinyl phosphonates. These intermediates can then be hydrolyzed under acidic conditions to obtain bis(2,2,2-trifluoroethyl)-β-ketophosphonates, which are valuable synthetic intermediates .

Fluorine Chemistry Research

The incorporation of fluorine atoms into organic molecules has become increasingly important in pharmaceutical and materials research due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced lipophilicity, and altered electronic properties. Bis(2,2,2-trifluoroethyl)amine serves as a building block for introducing fluorinated moieties into more complex molecules .

The bis(trifluoroethyl) group attached to nitrogen creates a structural motif that can be incorporated into target molecules to enhance their properties. This has potential applications in the development of pharmaceuticals, agrochemicals, and specialty materials where fluorine substitution provides advantageous characteristics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume